molecular formula C12H13N3O2S B012022 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester CAS No. 104909-31-1

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester

Cat. No. B012022
M. Wt: 263.32 g/mol
InChI Key: DIOQRHVMGAJNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester, also known as PD98059, is a synthetic compound that has been widely used as a research tool in the field of biochemistry and pharmacology. PD98059 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.

Mechanism Of Action

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester acts as a competitive inhibitor of MEK1 and MEK2, which are the upstream kinases that activate the extracellular signal-regulated kinase (ERK) pathway. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester binds to the ATP-binding site of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This, in turn, blocks the downstream signaling events that lead to the activation of various transcription factors and gene expression.

Biochemical And Physiological Effects

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been used to study the role of the MAPK pathway in various disease states, including cancer, inflammation, and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for MEK1 and MEK2, its ability to block the downstream signaling events of the MAPK pathway, and its low toxicity in vitro. However, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has some limitations, including its limited solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other kinases.

Future Directions

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been an invaluable research tool in the study of the MAPK pathway and its role in various biological processes and disease states. However, there is still much to be learned about the complex signaling events that occur downstream of MEK1 and MEK2. Future research directions may include the development of new and more potent inhibitors of MEK1 and MEK2, the identification of novel downstream targets of the MAPK pathway, and the investigation of the role of the MAPK pathway in other physiological and pathological conditions.

Synthesis Methods

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester can be synthesized by a multistep process involving the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine with ethyl 2-bromoacetate, followed by the reaction with thiourea to yield the key intermediate 5-mercapto-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The final step involves the esterification of the carboxylic acid group with ethyl alcohol to give 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester in high yield and purity.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been extensively used as a research tool to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and oncogenesis. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to inhibit the activation of MAPK kinase (MEK), which is upstream of the MAPK pathway, and thus block the downstream signaling events that lead to the activation of various transcription factors and gene expression.

properties

CAS RN

104909-31-1

Product Name

1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

ethyl 5-methyl-2-pyridin-2-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-8(2)14-15(11(10)18)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3

InChI Key

DIOQRHVMGAJNCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C

Canonical SMILES

CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C

synonyms

1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-3-METHYL-1-(2-PYRIDINYL)-, ETHYL ESTER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.